Cas no 1440-08-0 (PHENOL, 2-[4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL]-5-(2-HYDROXYETHOXY)-)
1440-08-0 structure
Product Name:PHENOL, 2-[4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL]-5-(2-HYDROXYETHOXY)-
CAS No:1440-08-0
MF:C27H27N3O3
MW:441.52158665657
CID:3483310
PubChem ID:136083447
Update Time:2025-04-21
PHENOL, 2-[4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL]-5-(2-HYDROXYETHOXY)- Chemical and Physical Properties
Names and Identifiers
-
- PHENOL, 2-[4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL]-5-(2-HYDROXYETHOXY)-
- 2,4-Bis-(2,4-dimethyl phenyl)-6-(2-hydroxy-4 -ethoxyphenyl)-1,3,5-triazine (Appolo-1166) [Under Development]
- 1440-08-0
- SCHEMBL19882337
- 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-ethoxyphenol
-
- Inchi: 1S/C27H27N3O3/c1-16-5-8-21(18(3)13-16)25-28-26(22-9-6-17(2)14-19(22)4)30-27(29-25)23-10-7-20(15-24(23)32)33-12-11-31/h5-10,13-15,31-32H,11-12H2,1-4H3
- InChI Key: DQLGVAUSYNZIOF-UHFFFAOYSA-N
- SMILES: C1(O)=CC(OCCO)=CC=C1C1=NC(C2=CC=C(C)C=C2C)=NC(C2=CC=C(C)C=C2C)=N1
Computed Properties
- Exact Mass: 425.21032711Da
- Monoisotopic Mass: 425.21032711Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 68.1Ų
PHENOL, 2-[4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL]-5-(2-HYDROXYETHOXY)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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